Colartin

Catalog No.
S593233
CAS No.
24493-40-1
M.F
C15H24O3
M. Wt
252.35 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Colartin

CAS Number

24493-40-1

Product Name

Colartin

IUPAC Name

(3S,3aS,5aR,9R,9aS,9bS)-9-hydroxy-3,5a,9-trimethyl-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

InChI

InChI=1S/C15H24O3/c1-9-10-5-8-14(2)6-4-7-15(3,17)12(14)11(10)18-13(9)16/h9-12,17H,4-8H2,1-3H3/t9-,10-,11-,12+,14+,15+/m0/s1

InChI Key

JVVPNUMNEHBXGD-WKKWAXIPSA-N

SMILES

CC1C2CCC3(CCCC(C3C2OC1=O)(C)O)C

Synonyms

colartin

Canonical SMILES

CC1C2CCC3(CCCC(C3C2OC1=O)(C)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(CCC[C@@]([C@@H]3[C@H]2OC1=O)(C)O)C

Description

Colartin is a natural product found in Conocephalum japonicum, Artemisia tridentata, and other organisms with data available.

Colartin is a naturally occurring sesquiterpenoid compound with the chemical formula C15H24O3C_{15}H_{24}O_{3}. It is classified as a tricyclic sesquiterpene and is primarily derived from the plant Artemisia species, particularly Artemisia absinthium. Colartin has garnered attention due to its unique structural features and potential biological activities, making it a subject of interest in both organic chemistry and pharmacology .

Colartin exhibits several biological activities that contribute to its significance in medicinal chemistry. Studies have indicated that it possesses anti-inflammatory, antimicrobial, and antioxidant properties. These activities suggest potential applications in treating various diseases, including infections and inflammatory conditions. Furthermore, Colartin's derivatives have been investigated for their cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Colartin's unique properties make it suitable for various applications:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential therapeutic agent for inflammatory diseases and cancer.
  • Natural Products Chemistry: It serves as a model compound for studying sesquiterpenoid structures and their reactivity.
  • Cosmetics: Its antioxidant properties may be harnessed in cosmetic formulations aimed at skin protection and anti-aging .

Interaction studies involving Colartin have focused on its binding affinity with various biological targets, including enzymes and receptors relevant to inflammation and cancer pathways. Research indicates that Colartin can modulate the activity of certain proteins involved in these processes, enhancing its potential therapeutic effects. Further studies are needed to elucidate the specific mechanisms of action and interactions at the molecular level .

Colartin shares structural similarities with several other sesquiterpenoids, which can be compared based on their chemical structure and biological activities:

CompoundChemical FormulaKey CharacteristicsBiological Activity
ColartinC15H24O3C_{15}H_{24}O_{3}Tricyclic sesquiterpeneAnti-inflammatory, Antimicrobial
CryptomeridiolC15H24OC_{15}H_{24}OSesquiterpenoid with similar structureAntifungal
Arbusculin AC15H24O3C_{15}H_{24}O_{3}Related to ColartinAnticancer
SantoninC15H22OC_{15}H_{22}OPrecursor to ColartinAntiparasitic

Colartin is distinguished by its specific hydroxylation pattern and tricyclic structure, which contribute to its unique biological activities compared to these similar compounds. While many sesquiterpenoids exhibit antimicrobial or antifungal properties, Colartin's specific anti-inflammatory effects set it apart as a valuable compound for further pharmacological exploration .

XLogP3

2.9

Wikipedia

9-Hydroxy-3,5a,9-trimethyldecahydronaphtho[1,2-b]furan-2(3H)-one

Dates

Modify: 2024-02-18

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